molecular formula C20H27N3O4 B2422183 Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 887847-48-5

Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2422183
CAS No.: 887847-48-5
M. Wt: 373.453
InChI Key: ODGABBPVRNKKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₂₄N₂O₃
  • Molecular Weight : 320.39 g/mol

The presence of a piperazine ring, a dioxopyrrolidine moiety, and a tert-butyl group contributes to its chemical stability and biological activity.

1. Antioxidant Properties

Research indicates that compounds containing dioxopyrrolidine structures exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Studies have shown that tert-butyl derivatives can protect neuronal cells from apoptosis induced by oxidative stress. For instance, in cellular models, the compound demonstrated an ability to reduce cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.

3. Anti-inflammatory Activity

The compound has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. In vitro studies indicated that it could downregulate the NF-κB signaling pathway, which plays a crucial role in inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals
NeuroprotectiveReduces apoptosis in neuronal cells
Anti-inflammatoryInhibits cytokine production
Enzyme InhibitionMixed-type inhibitor of butyrylcholinesterase (BuChE)

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving scopolamine-induced mice models of Alzheimer's disease, administration of the compound led to improvements in cognitive function. The results indicated a reduction in amyloid-beta aggregation and enhanced memory retention, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for several pharmacological applications:

  • Alzheimer's Disease : Its neuroprotective properties suggest potential use in treating Alzheimer's disease by targeting amyloid-beta aggregation.
  • Cholinesterase Inhibition : The compound's ability to inhibit BuChE positions it as a candidate for managing symptoms associated with cholinergic dysfunction.
  • Anti-inflammatory Drugs : Its anti-inflammatory effects may be beneficial in developing treatments for chronic inflammatory conditions.

Properties

IUPAC Name

tert-butyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-14-7-5-6-8-15(14)23-17(24)13-16(18(23)25)21-9-11-22(12-10-21)19(26)27-20(2,3)4/h5-8,16H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGABBPVRNKKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.